2-Iodo-5-nitrophenol

Descripción general

Descripción

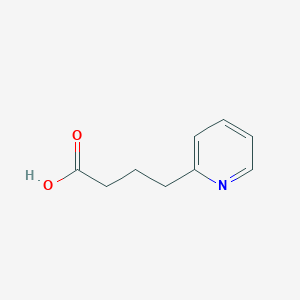

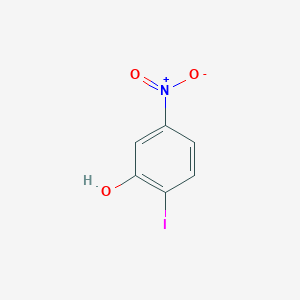

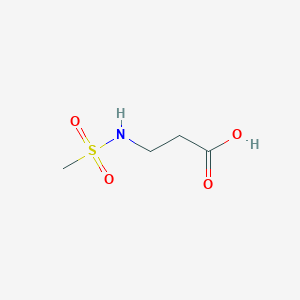

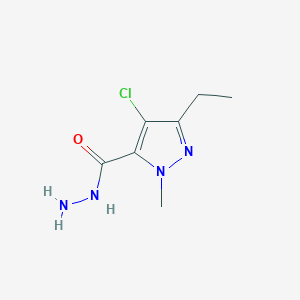

“2-Iodo-5-nitrophenol” is an organic compound with the molecular formula C6H4INO3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-Iodo-5-nitrophenol can be achieved through various methods. One such method involves the nucleophilic substitution reaction of benzoxazole derivatives at the 5 position . Another method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase .

Molecular Structure Analysis

The molecular structure of 2-Iodo-5-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight of this compound is 265.01 .

Physical And Chemical Properties Analysis

2-Iodo-5-nitrophenol has a predicted boiling point of 278.9±30.0 °C and a predicted density of 2.176±0.06 g/cm3 . It should be stored in a dry room at ambient temperature . The pKa value is predicted to be 6.74±0.19 .

Aplicaciones Científicas De Investigación

Application in Industrial Chemistry

Summary of the Application

Iodinated aromatic compounds, such as 2-Iodo-5-nitrophenol, are important intermediates for the synthesis of various pharmaceutical and bio-active materials .

Methods of Application

The iodination of various industrially and pharmaceutically important substituted aromatics has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Results or Outcomes

Substrates which are sensitive to oxidation, such as aniline and phenols, are iodinated smoothly in high yield .

Application in Environmental Science

Summary of the Application

Nitrophenols, including 2-Iodo-5-nitrophenol, are widely applied in diversified industries such as dyes, insecticides, medicines, and petrochemicals . They are often disposed into water bodies, causing deleterious impacts on human health .

Methods of Application

A novel multi-featured composite was constructed based on κ-Carrageenan (κ-Carr), MOF (MIL-125 (Ti)), and magnetic Fe3O4 for efficient adsorptive removal of o-nitrophenol (o-NP) . The adsorption data obeyed pseudo-second-order kinetic model, and Freundlich isotherm model was better fitted than Langmuir and Temkin .

Results or Outcomes

The Langmuir verified the supreme adsorption capacity of o-NP onto Fe3O4-κ-Carr/MIL-125 (Ti) since the computed qmax reached 320.26 mg/g at pH 6 and 25 °C . The composite retained good adsorption characteristics after reusing for five cycles .

Application in Pharmaceutical Industry

Summary of the Application

2-Iodo-5-nitrophenol can be used as an intermediate in the synthesis of various pharmaceutical and bio-active materials .

Methods of Application

The compound can be synthesized using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Results or Outcomes

Application in Material Science

Summary of the Application

Iodinated aromatic compounds, such as 2-Iodo-5-nitrophenol, can be used in the synthesis of various materials .

Results or Outcomes

Application in Chemical Synthesis

Summary of the Application

Nitrophenols, including 2-Iodo-5-nitrophenol, are widely applied in diversified industries such as dyes, insecticides, medicines, and petrochemicals . They are often used in chemical synthesis .

Safety And Hazards

Direcciones Futuras

While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.

Propiedades

IUPAC Name |

2-iodo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACYTMKOLNBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595465 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-nitrophenol | |

CAS RN |

197243-46-2 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)